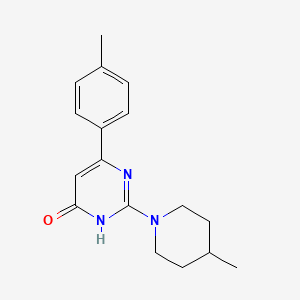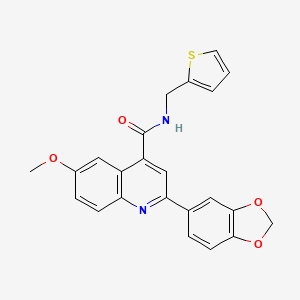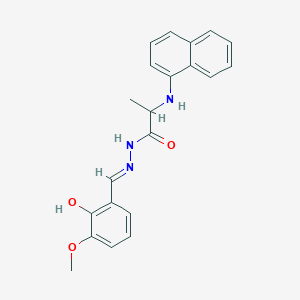
6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone, also known as MPMP, is a novel pyrimidinone derivative that has shown promising results in scientific research. This compound has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone is not fully understood. However, it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning and memory. This compound has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can enhance the activity of the α7 nicotinic acetylcholine receptor, leading to increased calcium influx and neurotransmitter release. In vivo studies have shown that it can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone in lab experiments is its ability to enhance the activity of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes. This makes it a useful tool for studying the mechanisms of learning and memory. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Future Directions
There are several future directions for the study of 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone. One potential area of research is its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is its use in studying the mechanisms of learning and memory. Additionally, further studies are needed to determine the potential toxicity and safety of this compound. Overall, this compound has shown promising results in scientific research and has the potential to be a useful tool in various fields.
Synthesis Methods
The synthesis of 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone involves several steps, including the reaction of 4-methylphenylhydrazine with 4-methyl-1-piperidinol to form the hydrazone intermediate. This intermediate is then cyclized with ethyl acetoacetate to produce the pyrimidinone derivative. The final product is obtained after purification and isolation.
Scientific Research Applications
6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone has been studied for its potential use in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In pharmacology, it has been studied for its effects on the central nervous system, including its ability to modulate neurotransmitter systems. In neuroscience, it has been investigated for its potential use in studying the mechanisms of learning and memory.
properties
IUPAC Name |
4-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-3-5-14(6-4-12)15-11-16(21)19-17(18-15)20-9-7-13(2)8-10-20/h3-6,11,13H,7-10H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXYIEQMCNLGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-cyclopentyl-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6077544.png)
![1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077548.png)

![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6077570.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6077576.png)
![ethyl 4-{1-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6077583.png)

![methyl 2-{[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6077590.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B6077592.png)

![4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6077610.png)
![4-(dimethylamino)benzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6077615.png)

